molecular formula C8H12BNO4S B6304278 2,6-Dimethoxy-3-methylsulfanylpyridine-5-boronic acid CAS No. 2121512-34-1

2,6-Dimethoxy-3-methylsulfanylpyridine-5-boronic acid

Cat. No.: B6304278
CAS No.: 2121512-34-1
M. Wt: 229.07 g/mol
InChI Key: MCVDHIUFVLLBCV-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-3-methylsulfanylpyridine-5-boronic acid is a boronic acid derivative with the molecular formula C8H12BNO4S. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with methoxy and methylsulfanyl groups. It is a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-3-methylsulfanylpyridine-5-boronic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2,6-dimethoxypyridine, which serves as the core structure.

    Introduction of Methylsulfanyl Group: The methylsulfanyl group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent.

    Boronic Acid Formation: The final step involves the introduction of the boronic acid group. This is commonly achieved through a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and high-throughput screening to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-3-methylsulfanylpyridine-5-boronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Nucleophiles: For substitution reactions involving methoxy groups.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Sulfoxides and Sulfones: Formed through oxidation of the methylsulfanyl group.

    Substituted Pyridines: Formed through nucleophilic substitution of methoxy groups.

Scientific Research Applications

2,6-Dimethoxy-3-methylsulfanylpyridine-5-boronic acid has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

    Material Science: Utilized in the preparation of advanced materials with specific properties.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-3-methylsulfanylpyridine-5-boronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The methoxy and methylsulfanyl groups can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxypyridine-3-boronic acid: Lacks the methylsulfanyl group, making it less versatile in certain reactions.

    3-Methylsulfanylpyridine-5-boronic acid: Lacks the methoxy groups, affecting its reactivity and solubility.

    2,6-Dimethoxy-4-methylsulfanylpyridine-5-boronic acid: Similar structure but with different substitution pattern, leading to variations in reactivity.

Uniqueness

2,6-Dimethoxy-3-methylsulfanylpyridine-5-boronic acid is unique due to the combination of methoxy and methylsulfanyl groups on the pyridine ring, which enhances its reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of complex molecules.

Properties

IUPAC Name

(2,6-dimethoxy-5-methylsulfanylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO4S/c1-13-7-5(9(11)12)4-6(15-3)8(10-7)14-2/h4,11-12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVDHIUFVLLBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1OC)OC)SC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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